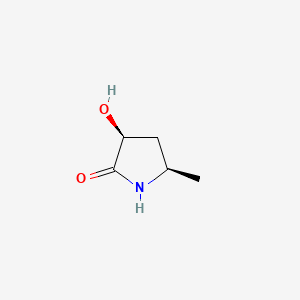![molecular formula C9H7F5O2S B13500389 Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. The incorporation of fluorine atoms enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a thiophene derivative under specific conditions. For example, a Schlenk tube equipped with a Teflon septum can be used, and the reaction is carried out under an inert atmosphere (e.g., argon) with the addition of a base such as potassium phosphate (K2HPO4) and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted esters, amides, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it useful in the study of biological systems and drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. Specific pathways, such as the EGFR/PI3K/AKT/mTOR signaling pathway, may be involved in its biological activity .
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound contains a CF2 unit and is used in similar synthetic applications.
Ethyl trifluoroacetate: Used as an intermediate in organic synthesis, this compound also contains fluorine atoms but differs in its structure and reactivity.
Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate: This compound is another fluorinated derivative with applications in biological research.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups attached to a thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7F5O2S |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-17-6(5)9(12,13)14/h3-4H,2H2,1H3 |
Clave InChI |
HXBBETXVCMCSRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(SC=C1)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


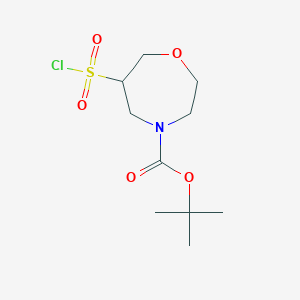
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
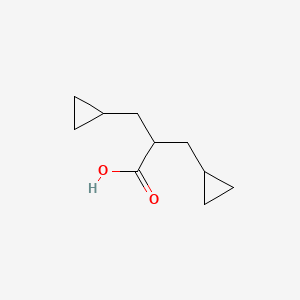
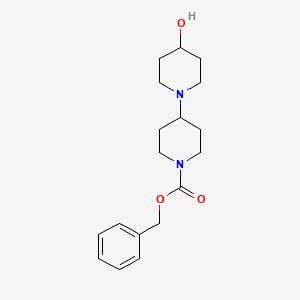

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
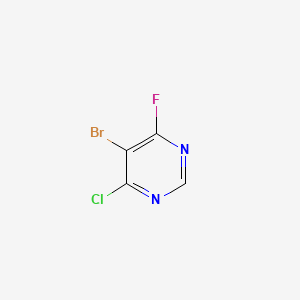

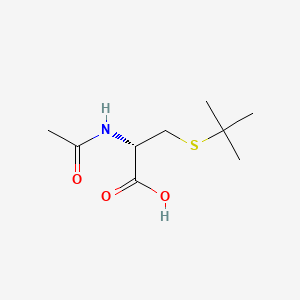
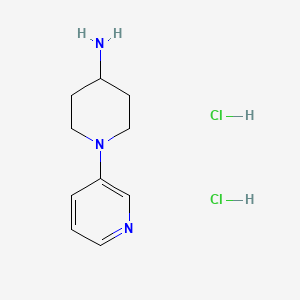
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

